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Compound of Interest

Compound Name: N,O-Bis-(4-chlorobenzoyl)tyramine

Cat. No.: B3179402 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
N,O-Bis-(4-chlorobenzoyl)tyramine is a known process-related impurity of the fibric acid

derivative, Bezafibrate, a widely used lipid-lowering agent. The identification, characterization,

and quantification of such impurities are critical for ensuring the quality, safety, and efficacy of

the final drug product. This technical guide provides a comprehensive overview of the spectral

analysis of N,O-Bis-(4-chlorobenzoyl)tyramine, detailing the methodologies for its

characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform

Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The presented data and

experimental protocols are intended to serve as a valuable resource for researchers and

professionals involved in the development, manufacturing, and quality control of Bezafibrate

and related pharmaceutical compounds.

Chemical Structure and Properties
IUPAC Name: [4-[2-[(4-chlorobenzoyl)amino]ethyl]phenyl] 4-chlorobenzoate

Synonyms: N,O-Bis-(4-chlorobenzoyl)tyramine, Bezafibrate Impurity 1

CAS Number: 41859-56-7

Molecular Formula: C₂₂H₁₇Cl₂NO₃
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Molecular Weight: 414.28 g/mol

Table 1: Physicochemical Properties of N,O-Bis-(4-chlorobenzoyl)tyramine

Property Value

Molecular Formula C₂₂H₁₇Cl₂NO₃

Molecular Weight 414.28 g/mol

Appearance Off-White Solid

Storage 2-8°C

Spectroscopic Analysis
The structural elucidation of N,O-Bis-(4-chlorobenzoyl)tyramine is accomplished through a

combination of spectroscopic techniques. Each method provides unique insights into the

molecular architecture of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule. Both ¹H and ¹³C NMR data are essential for the unambiguous identification of N,O-
Bis-(4-chlorobenzoyl)tyramine.

Table 2: ¹H NMR Spectral Data of N,O-Bis-(4-chlorobenzoyl)tyramine

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not available - - -

Data not available - - -

Data not available - - -

Data not available - - -

Data not available - - -
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Table 3: ¹³C NMR Spectral Data of N,O-Bis-(4-chlorobenzoyl)tyramine

Chemical Shift (δ) ppm Assignment

Data not available -

Data not available -

Data not available -

Data not available -

Data not available -

Note:Specific chemical shift values, multiplicities, and coupling constants for N,O-Bis-(4-
chlorobenzoyl)tyramine were not publicly available in the searched literature. The tables are

provided as a template for data presentation.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on

their characteristic absorption of infrared radiation.

Table 4: FTIR Spectral Data of N,O-Bis-(4-chlorobenzoyl)tyramine

Wavenumber (cm⁻¹) Intensity Assignment

Data not available - N-H Stretch (Amide)

Data not available - C=O Stretch (Ester)

Data not available - C=O Stretch (Amide I)

Data not available - N-H Bend (Amide II)

Data not available - C-O Stretch (Ester)

Data not available - C-Cl Stretch

Data not available - Aromatic C-H Stretch

Data not available - Aromatic C=C Bending
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Note:Specific absorption frequencies for N,O-Bis-(4-chlorobenzoyl)tyramine were not

publicly available in the searched literature. The table indicates the expected characteristic

absorption bands.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, which aids in confirming its identity.

Table 5: Mass Spectrometry Data of N,O-Bis-(4-chlorobenzoyl)tyramine

m/z Interpretation

413.0585 (calculated)
[M+H]⁺ or Molecular Ion (depending on

ionization)

Data not available Fragment Ion 1

Data not available Fragment Ion 2

Note:Experimentally determined mass-to-charge ratios and fragmentation patterns for N,O-Bis-
(4-chlorobenzoyl)tyramine were not available in the public domain. The calculated accurate

mass is provided.

Experimental Protocols
Detailed experimental protocols are crucial for the reproducible spectral analysis of N,O-Bis-(4-
chlorobenzoyl)tyramine.

Synthesis of N,O-Bis-(4-chlorobenzoyl)tyramine
The synthesis of N,O-Bis-(4-chlorobenzoyl)tyramine can be achieved through the acylation

of tyramine with 4-chlorobenzoyl chloride. A general procedure is outlined below:
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A generalized workflow for the synthesis of N,O-Bis-(4-chlorobenzoyl)tyramine.

Dissolution: Dissolve tyramine in a suitable inert solvent such as dichloromethane.

Addition of Base: Add a base, for example, pyridine, to the solution to act as a scavenger for

the HCl generated during the reaction.

Acylation: Slowly add an excess of 4-chlorobenzoyl chloride to the reaction mixture at a

controlled temperature.

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography

(TLC).

Workup: Upon completion, quench the reaction with water and perform an aqueous workup

to remove excess reagents and byproducts.

Purification: Purify the crude product using column chromatography on silica gel to obtain

pure N,O-Bis-(4-chlorobenzoyl)tyramine.

NMR Spectroscopy Protocol
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Sample Preparation: Dissolve an appropriate amount of N,O-Bis-(4-
chlorobenzoyl)tyramine in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable

frequency (e.g., 400 MHz for ¹H).

Data Acquisition: Obtain standard 1D spectra for both ¹H and ¹³C nuclei. 2D NMR

experiments such as COSY and HSQC can be performed for more detailed structural

assignments.

Data Processing: Process the acquired data using appropriate software to perform Fourier

transformation, phase correction, and baseline correction. Chemical shifts should be

referenced to the residual solvent peak.

FTIR Spectroscopy Protocol
Sample Preparation: Prepare the sample using a suitable method, such as a KBr pellet or as

a thin film on a salt plate.

Instrumentation: Record the FTIR spectrum using a spectrometer with a suitable detector.

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Mass Spectrometry Protocol
Sample Preparation: Dissolve the sample in a suitable solvent compatible with the ionization

technique to be used.

Instrumentation: Analyze the sample using a mass spectrometer equipped with an

appropriate ionization source (e.g., Electrospray Ionization - ESI).

Data Acquisition: Acquire the mass spectrum in a positive or negative ion mode, depending

on the analyte's properties.
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Data Analysis: Determine the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of

a synthesized chemical compound like N,O-Bis-(4-chlorobenzoyl)tyramine.

Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Confirmation

Chemical Synthesis

Purification

NMR Spectroscopy
(¹H, ¹³C) FTIR Spectroscopy Mass Spectrometry

Integration of Spectral Data
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Click to download full resolution via product page

A logical workflow for the spectral analysis and structural elucidation of a chemical compound.

Conclusion
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The spectral characterization of N,O-Bis-(4-chlorobenzoyl)tyramine is fundamental for its role

as a reference standard in the quality control of Bezafibrate. While specific experimental data is

proprietary to the manufacturers of these standards, this guide provides the necessary

theoretical framework and general experimental protocols for its analysis. The combined

application of NMR, FTIR, and Mass Spectrometry allows for the unequivocal identification and

structural confirmation of this important pharmaceutical impurity. Researchers and drug

development professionals are encouraged to use this guide as a foundational resource in their

analytical endeavors.

To cite this document: BenchChem. [Spectral Analysis of N,O-Bis-(4-chlorobenzoyl)tyramine:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3179402#spectral-analysis-of-n-o-bis-4-
chlorobenzoyl-tyramine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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